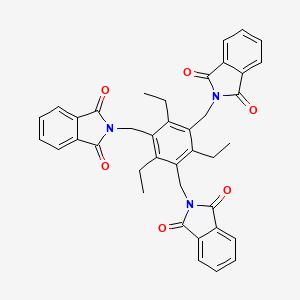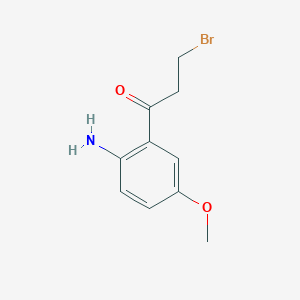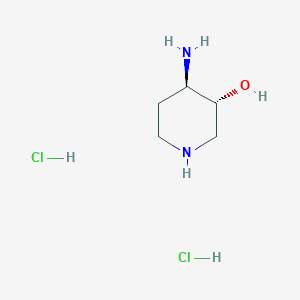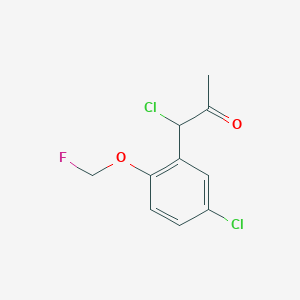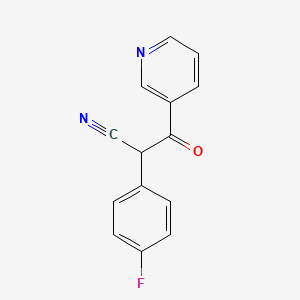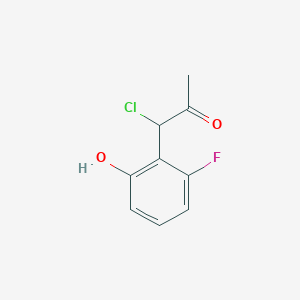
(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid is a boronic acid derivative that contains a pyridine ring substituted with iodine atoms at positions 2 and 6, and a methoxy group at position 4. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the reaction of 2,6-diiodo-4-methoxypyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The iodine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid is used in organic synthesis for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
Boronic acids, including this compound, are studied for their potential as enzyme inhibitors. They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.
Industry
In the industrial sector, boronic acids are used in the production of materials such as polymers and as intermediates in the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid exerts its effects often involves the formation of reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid moiety interacts with active site residues, blocking the enzyme’s activity. The specific molecular targets and pathways depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group similar to (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid.
2,6-Diiodopyridine: Lacks the boronic acid moiety but shares the pyridine ring with iodine substitutions.
Uniqueness
This compound is unique due to the combination of its pyridine ring, iodine substitutions, and boronic acid functionality. This combination allows for specific reactivity and applications that are not possible with simpler boronic acids.
Properties
Molecular Formula |
C6H6BI2NO3 |
|---|---|
Molecular Weight |
404.74 g/mol |
IUPAC Name |
(2,6-diiodo-4-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BI2NO3/c1-13-3-2-4(8)10-6(9)5(3)7(11)12/h2,11-12H,1H3 |
InChI Key |
PEOBKOYUUCKEKP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1OC)I)I)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
